4-Bromo-6-methoxybenzo[B]thiophene
CAS No.:
Cat. No.: VC18321115
Molecular Formula: C9H7BrOS
Molecular Weight: 243.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrOS |
|---|---|
| Molecular Weight | 243.12 g/mol |
| IUPAC Name | 4-bromo-6-methoxy-1-benzothiophene |
| Standard InChI | InChI=1S/C9H7BrOS/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3 |
| Standard InChI Key | MMIXXBZNOGSEOC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=CS2)C(=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
4-Bromo-6-methoxybenzo[B]thiophene (C₉H₇BrOS) belongs to the benzo[b]thiophene family, characterized by a fused benzene and thiophene ring system. The methoxy (–OCH₃) and bromine (–Br) substituents at positions 6 and 4, respectively, confer distinct electronic and steric properties critical for its reactivity and pharmaceutical applications.
Key Properties:
| Property | Value/Description |
|---|---|
| Molecular Weight | 243.12 g/mol |
| Melting Point | 90–110°C (distilled under high vacuum) |
| Solubility | Soluble in ethyl acetate, THF, toluene |
| Stability | Stable under inert atmospheres |
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group enhances solubility and modulates electronic interactions in drug-receptor binding .
Synthesis Methodologies
Traditional vs. Modern Routes
Traditional synthesis of benzo[b]thiophene derivatives relied on high-temperature decarboxylation (185–200°C) using copper powder, which posed scalability and purity challenges . In contrast, the method outlined in CN110818679A employs a Wittig reaction strategy, avoiding decarboxylation and enabling industrial-scale production .
Comparative Analysis of Synthetic Approaches:
*Hypothetically adapted from the fluoro-analog in the patent for methoxy substitution.
Stepwise Synthesis (Adapted from CN110818679A)
-
Etherification:
2-Bromo-6-methoxybenzaldehyde reacts with chloromethyl mercaptan (ClCH₂SH) in acetone with potassium carbonate at 30–35°C for 4 hours, yielding 2-chloromethylthio-6-methoxybenzaldehyde . -
Quaternary Phosphonium Salt Formation:
The intermediate reacts with triphenylphosphine (PPh₃) in toluene at 100–110°C for 4 hours to form a phosphonium salt . -
Wittig Reaction:
The phosphonium salt undergoes a Wittig reaction with sodium hydride (NaH) in THF at 0–30°C, followed by extraction with ethyl acetate and vacuum distillation to isolate the product . -
Purification:
Recrystallization with petroleum ether achieves >99% purity .
Pharmacological Applications
4-Bromo-6-methoxybenzo[B]thiophene is a precursor to brexpiprazole, a dopamine partial agonist used in schizophrenia and major depressive disorder . The methoxy group enhances blood-brain barrier permeability, while the bromine atom enables further functionalization via cross-coupling.
Structure-Activity Relationship (SAR):
-
Bromine at C4: Essential for Suzuki couplings to introduce aryl/heteroaryl groups.
-
Methoxy at C6: Improves metabolic stability and receptor affinity .
Research Advancements and Challenges
Future Directions
-
Catalytic Systems: Exploring palladium-free catalysts to reduce costs.
-
Derivatization Studies: Synthesizing analogs with varied substituents (e.g., –CF₃, –CN) to enhance bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume